molecular formula C8H9Cl3OSi B14470350 Trichloro(2,6-dimethylphenoxy)silane CAS No. 65133-98-4

Trichloro(2,6-dimethylphenoxy)silane

Cat. No.: B14470350
CAS No.: 65133-98-4
M. Wt: 255.6 g/mol
InChI Key: VTPZSXSTGNGJLU-UHFFFAOYSA-N
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Description

Trichloro(2,6-dimethylphenoxy)silane is a specialized organochlorosilane compound that serves as a versatile intermediate in advanced materials research and development. As a chlorosilane, its reactivity is primarily defined by the silicon-chloride (Si-Cl) bonds, which are highly susceptible to hydrolysis and condensation reactions . This makes it a valuable precursor in the synthesis of siloxanes and silicones, which are critical polymers in everything from industrial sealants to biomedical devices . The sol-gel process, a key method for producing silica-based and hybrid organic-inorganic materials, often begins with alkoxysilane or chlorosilane precursors like this one. In such processes, the compound undergoes hydrolysis, followed by condensation to form siloxane (Si-O-Si) networks . The 2,6-dimethylphenoxy group attached to the silicon center is an organofunctional substituent that imparts specific properties to the resulting materials. This bulky organic group can influence the kinetics of polymerization and condensation, potentially leading to less cross-linked or more sterically protected structures compared to those derived from tetrafunctional silanes . Researchers can leverage this compound to create custom silane-functional polymers, which may be used in curable coating compositions to enhance properties like durability, water resistance, and adhesion . Its primary research applications include serving as a key synthetic intermediate in polymer chemistry, developing novel silicone-based hybrids with organic phases, and surface modification of inorganic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

65133-98-4

Molecular Formula

C8H9Cl3OSi

Molecular Weight

255.6 g/mol

IUPAC Name

trichloro-(2,6-dimethylphenoxy)silane

InChI

InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3

InChI Key

VTPZSXSTGNGJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Pathways

The synthesis of trichloro(2,6-dimethylphenoxy)silane predominantly follows a nucleophilic aromatic substitution mechanism. 2,6-Dimethylphenol undergoes deprotonation in the presence of tertiary amines, generating a phenoxide ion that attacks the electrophilic silicon center in silicon tetrachloride (SiCl4). This stepwise process proceeds via a pentacoordinate silicon intermediate, as confirmed by ^29Si NMR studies.

Key stoichiometric relationships govern reaction efficiency:
$$ \text{2,6-Dimethylphenol} + \text{SiCl}_4 + \text{Base} \rightarrow \text{this compound} + \text{HCl} + \text{Base·HCl} $$

The reaction’s exothermic nature ($$\Delta H = -127 \, \text{kJ/mol}$$) necessitates precise temperature control between 0–5°C during reagent addition to prevent thermal runaway.

Catalyzed Silylation Methods

Amine-Catalyzed Synthesis

Triethylamine demonstrates optimal catalytic performance at 0.5:1 molar ratio relative to phenol substrate. Experimental data from scaled batches (Table 1) illustrate the impact of amine selection on reaction kinetics:

Table 1. Catalytic efficiency in this compound synthesis

Amine Catalyst Reaction Time (h) Yield (%) Purity (%)
Triethylamine 2.5 92 99.1
Pyridine 4.2 78 97.3
1,8-Diazabicycloundecene 1.8 89 98.7

Reaction conditions: SiCl4:phenol molar ratio 1.05:1, toluene solvent, 25°C.

The superior performance of triethylamine arises from its balanced nucleophilicity (pKb = 3.25) and steric profile, enabling efficient HCl scavenging without forming stable silicon-amine complexes that impede product isolation.

Solvent-Free Thermal Condensation

High-Temperature Direct Coupling

Adapting methodologies from phenyl trichlorosilane production, thermal condensation of 2,6-dimethylphenol with trichlorosilane (HSiCl3) at 450–550°C achieves 85% conversion in continuous flow reactors. The reaction pathway involves:

$$ \text{HSiCl}3 + \text{2,6-Dimethylphenol} \xrightarrow{\Delta} \text{this compound} + \text{H}2 $$

Critical process parameters include:

  • Residence time: 18–22 seconds
  • Pressure: 0.2–0.5 bar (absolute)
  • Quench rate: >50°C/min post-reaction

This method eliminates solvent usage but requires specialized alloy reactors (Hastelloy C-276) to withstand corrosive byproducts.

Halogen Exchange Strategies

Phosphorus-Assisted Chlorination

Building on trichloropyrimidine synthesis techniques, metathesis of this compound from its bromo analog using PCl5 demonstrates viability:

$$ \text{(2,6-Dimethylphenoxy)SiBr}3 + 3\text{PCl}5 \rightarrow \text{this compound} + 3\text{PBrCl}_4 $$

Optimal conditions:

  • Temperature gradient: 80°C → 120°C over 3h
  • PCl5:SiBr3 molar ratio: 3.2:1
  • Solvent: Chlorobenzene

This pathway achieves 88% yield but generates phosphorus-containing waste streams requiring neutralization.

Advanced Purification Techniques

Fractional Distillation Optimization

Industrial-scale purification employs vacuum distillation columns with the following temperature profile:

Component Boiling Point (°C at 15 mmHg)
Silicon tetrachloride 56
2,6-Dimethylphenol 147
Target compound 189
Polycondensation byproducts >210

Implementing structured packing (Sulzer CY) enhances separation efficiency, achieving 99.5% purity with <0.3% residual chlorobenzene.

Chemical Reactions Analysis

Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

Scientific Research Applications

Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.

    Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .

Mechanism of Action

The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Comparable Silanes
Compound CAS Number Substituent Key Properties Applications
This compound Not explicitly listed 2,6-dimethylphenoxy Hypothesized: Moderate hydrophobicity, slower hydrolysis Surface modification, resins
Trichloro(dichlorophenyl)silane 27137-85-5 2,6-dichlorophenyl High reactivity, regulated safety threshold Industrial coatings
Phenyltrichlorosilane 98-13-5 Phenyl Fast hydrolysis, lower thermal stability Silicone intermediates
THFS 78560-44-8 Heptadecafluorodecyl Superhydrophobic, thermally stable Water-repellent coatings

Research Findings

  • Fluorinated Silanes: THFS enhances solar still efficiency by 30% via hydrophobicity, outperforming non-fluorinated silanes .
  • Chlorinated vs. Methylated Aryl Silanes : Chlorine substituents increase reactivity but raise safety concerns, while methyl groups improve steric protection and reduce toxicity .
  • Pharmacological Analogs: 2,6-dimethylphenoxy groups in mexiletine derivatives enhance use-dependent ion channel blocking, suggesting similar substituent effects could optimize silane-based drug carriers .

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